molecular formula C25H18 B102362 9-(4-phenylphenyl)-9H-fluorene CAS No. 17165-86-5

9-(4-phenylphenyl)-9H-fluorene

Cat. No.: B102362
CAS No.: 17165-86-5
M. Wt: 318.4 g/mol
InChI Key: WREAKBMEDKBNRJ-UHFFFAOYSA-N
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Description

9-(4-Phenylphenyl)-9H-fluorene is a fluorene derivative with a biphenyl substituent at the 9-position of the fluorene backbone. Fluorene derivatives are widely studied for their planar aromatic structure, which enables π-conjugation and enhances electronic properties, making them valuable in organic electronics, pharmaceuticals, and materials science . For instance, substituents at the 9-position significantly influence solubility, thermal stability, and electronic behavior .

Properties

CAS No.

17165-86-5

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

IUPAC Name

9-(4-phenylphenyl)-9H-fluorene

InChI

InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H

InChI Key

WREAKBMEDKBNRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35

Other CAS No.

17165-86-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by reacting 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(1,1’-Biphenyl)-4-YL-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-(1,1’-Biphenyl)-4-YL-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene in its applications is primarily based on its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated π-system .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituent Band Gap (eV) HOMO (eV) Key Applications Reference
9-(4-Phenylphenyl)-9H-fluorene* Biphenyl ~1.8–2.1† ~−5.3† OLEDs, Organic Photovoltaics
9-(Perfluorophenyl)-9H-fluorene Perfluorophenyl N/A −5.32 Catalysis, pKa studies
9-(Dibromomethylene)-9H-fluorene Dibromomethylene N/A N/A Suzuki coupling intermediates
9-Alkylidene-9H-fluorene (PAFDTBT) Alkylidene + benzothiadiazole 1.84 −5.32 Polymer Solar Cells (PCE: 6.2%)
2,7-Dichloro-9H-fluorene derivatives Halogenated alkyl chains N/A N/A Anion Exchange Membranes

*Inferred properties based on analogous compounds. †Estimated based on carbazole and alkylidene-fluorene analogs .

  • Electronic Effects: The biphenyl group in this compound likely enhances π-conjugation compared to electron-withdrawing perfluorophenyl groups (pKaTHF ≈ 28 in perfluorophenyl analogs ). This would result in a lower band gap than halogenated derivatives but higher than donor-acceptor copolymers like PAFDTBT .
  • Thermal Stability : Aromatic substituents (e.g., biphenyl) improve thermal stability compared to alkyl chains, as seen in 9,9-dialkylfluorenes used in membranes .

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